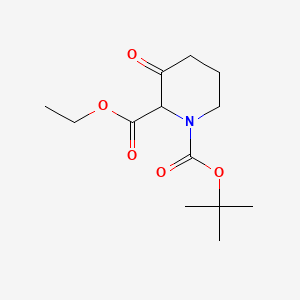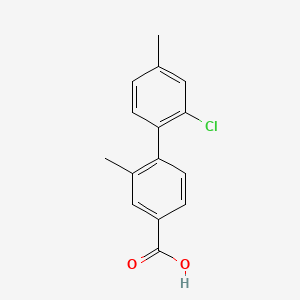
4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor . It’s denser than water and used to make other chemicals .
Synthesis Analysis
There are some studies on the synthesis of compounds similar to the one you’re interested in . For instance, triorganotin (IV) compounds were prepared and confirmed by various techniques .Molecular Structure Analysis
The molecular formula for 3-Chloro-4-methylphenyl isocyanate is C8H6ClNO . Its molecular weight is 167.592 .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-Chloro-4-methylphenyl isocyanate, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-methylphenyl isocyanate include a melting point of 36-40 °C and a molecular weight of 167.592 .Scientific Research Applications
Environmental Impact and Fate
- Occurrence and Fate in Aquatic Environments : Parabens, including chlorinated derivatives, have been widely studied for their presence and behavior in aquatic environments. Research has shown that despite wastewater treatments effectively removing a significant portion of these compounds, they persist at low levels in effluents and surface waters. Their ubiquity in aquatic environments raises concerns about continuous exposure and potential ecological impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Aspects
- Toxicity and Health Effects : The health aspects of methyl paraben, a compound structurally similar to 4-(2-Chloro-4-methylphenyl)-3-methylbenzoic acid, have been extensively reviewed. It was found to be practically non-toxic and non-irritating in normal use cases. However, its cytotoxic action may link to mitochondrial dysfunction, highlighting the need for further research on the potential health impacts of related compounds (Soni, Taylor, Greenberg, & Burdock, 2002).
Pharmacological and Biological Research
- Pharmacological Activities : Studies on gallic acid and chlorogenic acid, which share a phenolic nature with the compound , have revealed significant anti-inflammatory and antioxidant properties. These findings suggest potential areas of pharmacological research for similarly structured compounds, including the exploration of anti-inflammatory mechanisms and therapeutic applications (Bai et al., 2020); (Naveed et al., 2018).
Antioxidant Activity Analysis
- Analytical Methods for Antioxidant Activity : A comprehensive review of tests for determining antioxidant activity provides a framework for assessing the antioxidant capacity of compounds, including those with chlorinated phenolic structures. These methods are crucial for understanding the potential health benefits and environmental impacts of such compounds (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-5-13(14(16)7-9)12-6-4-11(15(17)18)8-10(12)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSUHCXCRQKFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690227 |
Source


|
| Record name | 2'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-68-0 |
Source


|
| Record name | 2'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
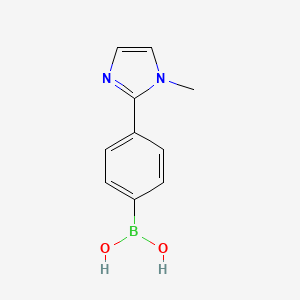


![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
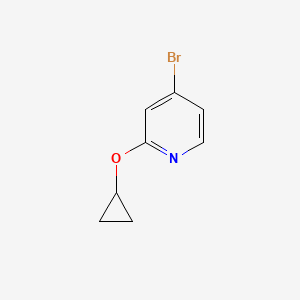
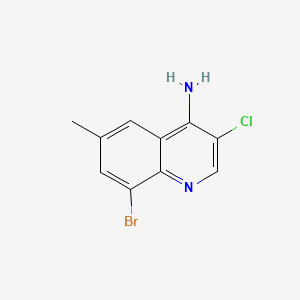
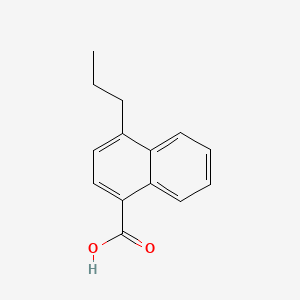

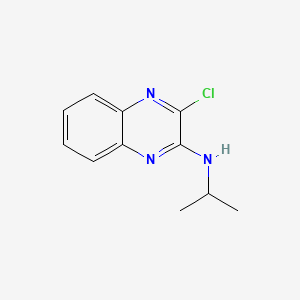
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)
